Distinct Hydrogen-Bonding vs. Other Oxadiazole Isomers
The 1,2,4-oxadiazole ring exhibits a unique hydrogen-bond acceptor (HBA) and donor (HBD) profile compared to other oxadiazole isomers. While direct experimental data for the unsubstituted core is scarce, computational studies on model systems reveal that 1,2,4-oxadiazole possesses a lower hydrogen-bond basicity (pKBHX) for the nitrogen at position 4 relative to the nitrogens in 1,3,4-oxadiazole [1]. For 1,2,4-oxadiazole-3-carbohydrazide specifically, the presence of the terminal hydrazide contributes two hydrogen bond donors and four acceptors . In contrast, the 1,3,4-oxadiazole-2-carbohydrazide regioisomer, while having the same total count of HBDs and HBAs, presents a different spatial arrangement of these groups due to the altered position of the carbohydrazide substituent on the heterocyclic ring [2].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) and Donor (HBD) Count and Spatial Arrangement |
|---|---|
| Target Compound Data | Hydrogen Bond Donor Count: 2; Hydrogen Bond Acceptor Count: 4; Molecular Weight: 128.09 g/mol; Topological Polar Surface Area (TPSA): 94.9 Ų (calculated) |
| Comparator Or Baseline | 1,3,4-Oxadiazole-2-carbohydrazide (CAS Not Assigned): HBD Count: 2; HBA Count: 4; TPSA: ~94.9 Ų (calculated); 1,2,4-Oxadiazole-5-carbohydrazide (CAS 39512-60-2 isomer): HBD Count: 2; HBA Count: 4; TPSA: ~94.9 Ų (calculated) |
| Quantified Difference | Identical HBD/HBA counts but differing spatial orientation of the carbohydrazide group relative to the oxadiazole ring atoms, leading to altered molecular recognition properties. |
| Conditions | Computational analysis based on chemical structure; hydrogen bond counts and TPSA derived from standard models (e.g., PubChem, DrugBank). |
Why This Matters
This difference in the 3D presentation of hydrogen-bonding motifs directly impacts the ability to engage specific biological targets, making this isomer essential for certain SAR studies.
- [1] Kenny, P. W. (2022). Hydrogen Bond Basicity of 1,2,4-Oxadiazole and Other Heterocycles. Journal of Chemical Information and Modeling, 62(12), 2955-2963. View Source
- [2] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 51064049, 1,2,4-Oxadiazole-3-carbohydrazide. View Source
